Cas no 1783980-46-0 (2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine)
![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine structure](https://ja.kuujia.com/scimg/cas/1783980-46-0x500.png)
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine 化学的及び物理的性質
名前と識別子
-
- 2-(2-CHLOROPHENYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRAZINE
- 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
-
- インチ: 1S/C12H12ClN3/c13-11-4-2-1-3-10(11)12-7-9-8-14-5-6-16(9)15-12/h1-4,7,14H,5-6,8H2
- InChIKey: RYLDVAWFVGFCSE-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C1C=C2CNCCN2N=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 248
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 29.8
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM511447-1g |
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
1783980-46-0 | 95% | 1g |
$956 | 2022-06-12 | |
Alichem | A099002894-1g |
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
1783980-46-0 | 95% | 1g |
$1,053.00 | 2022-04-02 |
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine 関連文献
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
9. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazineに関する追加情報
Introduction to 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine (CAS No. 1783980-46-0)
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine, identified by its Chemical Abstracts Service (CAS) number 1783980-46-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolopyrazine class, a structural motif known for its broad spectrum of biological activities. The presence of a chlorophenyl group and the tetrahydropyrazole core imparts unique electronic and steric properties, making it a promising scaffold for drug discovery.
The structure-activity relationship (SAR) of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has been extensively studied to understand its potential pharmacological effects. Researchers have explored its interactions with various biological targets, including enzymes and receptors implicated in neurological disorders, inflammation, and cancer. The chlorine substituent on the phenyl ring is particularly noteworthy, as it can modulate the compound's lipophilicity and binding affinity to biological targets.
Recent advancements in computational chemistry have enabled the prediction of binding affinities and metabolic stability for 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine, facilitating the design of more effective derivatives. Molecular docking studies have revealed that this compound can interact with proteins such as kinases and transcription factors, suggesting its potential as an inhibitor in therapeutic contexts. The tetrahydropyrazole ring provides a rigid framework that enhances binding specificity, while the chlorophenyl group contributes to hydrophobic interactions.
In the realm of medicinal chemistry, derivatives of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine have been synthesized to optimize pharmacokinetic properties. Modifications such as halogenation or alkylation have been explored to enhance bioavailability and reduce off-target effects. These efforts align with the growing emphasis on developing drugs with improved selectivity and reduced toxicity.
The synthesis of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves multi-step organic reactions starting from readily available precursors. Cyclization reactions are commonly employed to construct the pyrazolopyrazine core, followed by functional group transformations to introduce the chlorophenyl moiety. Advances in green chemistry have also influenced synthetic methodologies, promoting the use of catalytic processes and solvent-free conditions to minimize environmental impact.
Preclinical studies have demonstrated the therapeutic potential of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine in various disease models. Its ability to modulate inflammatory pathways has made it a candidate for treating conditions such as rheumatoid arthritis and neuroinflammation. Additionally, its interaction with growth factor receptors has sparked interest in its role against certain types of cancer. These findings underscore the importance of continued research into this compound's biological effects.
The development of novel pharmaceuticals often relies on high-throughput screening (HTS) techniques to identify bioactive compounds like 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine. HTS allows researchers to rapidly test thousands of compounds for their ability to modulate specific biological targets. This approach has been instrumental in uncovering new drug candidates and optimizing existing ones for clinical use.
Regulatory considerations play a crucial role in the translation of laboratory findings into clinical applications. The safety and efficacy of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine must be rigorously evaluated through preclinical and clinical trials before it can be approved for therapeutic use. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines to ensure that new drugs meet stringent quality standards.
The future direction of research on 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyразине may include exploring its role in precision medicine applications. By understanding genetic and environmental factors that influence drug response, researchers can develop personalized treatments tailored to individual patients' needs。 This approach could enhance the therapeutic efficacy of this compound while minimizing adverse effects。
Collaborative efforts between academia, industry, and regulatory bodies are essential for advancing the development of 2-(2-Chlorophenyl)-4, 5, 6, 7- tetrahydropyразоло [1, 5- A] pyразина。 Such partnerships foster innovation, accelerate research progress, and ensure that new therapies reach patients in need。 The collective expertise of chemists، biologists, clinicians, and regulatory scientists will be critical in translating scientific discoveries into tangible health benefits。
1783980-46-0 (2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine) 関連製品
- 2759339-23-4(4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide)
- 2680671-88-7(Benzyl 3-hydroxy-8-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate)
- 2138821-37-9(Butanoic acid, 2-(dihydro-3(2H)-furanylidene)-)
- 2731007-18-2(Methyl 5,6-dimethylpyridazine-3-carboxylate)
- 58780-82-8(N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride)
- 942003-17-0(N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylcyclohexanesulfonamide)
- 102029-68-5(Adenosine 5’-Monophosphoramidate Sodium Salt)
- 2287299-81-2([3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine)
- 1013756-66-5(1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide)
- 1052705-56-2(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine)



